Benzoquinonium - 9068-42-2

Benzoquinonium

Catalog Number: EVT-10915704
CAS Number: 9068-42-2
Molecular Formula: C34H50N4O2+2
Molecular Weight: 546.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Endo-1,4-beta-Xylanase is an aromatic amine.
Source and Classification

Benzoquinonium is synthesized from benzoquinone, which can be obtained through the oxidation of phenolic compounds. This compound belongs to the class of quaternary ammonium compounds, which are known for their cationic nature and ability to interact with biological membranes.

Synthesis Analysis

Methods of Synthesis

Benzoquinonium can be synthesized through several methods, primarily involving the reaction of benzoquinone with amines or quaternizing agents. One common approach includes the following steps:

  1. Oxidation of Hydroquinone: Hydroquinone is oxidized to benzoquinone using various oxidizing agents such as chromium (VI) salts or hydrogen peroxide in the presence of a catalyst.
  2. Quaternization: The resulting benzoquinone is then reacted with a suitable amine to form benzoquinonium. This process typically involves heating the reactants under controlled conditions.

Technical Details

The synthesis often employs methods such as:

  • Electrochemical Oxidation: Utilizing electrodes to facilitate the oxidation of phenolic compounds.
  • Sonochemical Methods: Applying ultrasonic waves to enhance reaction rates and yields during synthesis.
Molecular Structure Analysis

Structure and Data

Benzoquinonium features a quaternary nitrogen atom bonded to a benzoquinone moiety. The molecular structure can be represented as follows:

  • Chemical Formula: C6H4(N+)(C6H4O2)C_6H_4(N^+)(C_6H_4O_2)
  • Molecular Weight: Approximately 175 g/mol.

This structure allows for significant interactions with biological systems, contributing to its antimicrobial activity.

Chemical Reactions Analysis

Reactions and Technical Details

Benzoquinonium participates in various chemical reactions, including:

  • Nucleophilic Substitution: The cationic nature allows it to undergo nucleophilic attacks by anions or other nucleophiles.
  • Redox Reactions: As a derivative of benzoquinone, it can participate in electron transfer processes, making it useful in redox chemistry.

These reactions are critical for understanding its behavior in biological systems and potential applications in drug development.

Mechanism of Action

Process and Data

The mechanism of action of benzoquinonium primarily involves its interaction with microbial membranes. It disrupts membrane integrity through:

  • Electrostatic Interactions: The positively charged nitrogen interacts with negatively charged components of the microbial cell membrane.
  • Membrane Permeabilization: This interaction leads to increased permeability, allowing for leakage of vital cellular components and ultimately cell death.

Experimental data suggest that benzoquinonium exhibits potent antimicrobial activity against a range of pathogens, making it a candidate for further therapeutic exploration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the quinone moiety.

Relevant analyses include spectroscopic techniques (e.g., Nuclear Magnetic Resonance spectroscopy) to confirm structural integrity post-synthesis.

Applications

Benzoquinonium has several scientific uses, including:

  • Antimicrobial Agent: Its effectiveness against bacteria makes it valuable in developing new antimicrobial therapies.
  • Biological Research: Used as a tool in studies investigating membrane dynamics and cellular interactions.
  • Pharmaceutical Development: Investigated for potential applications in drug formulation due to its unique properties.
Historical Development and Pharmacological Significance of Benzoquinonium

Emergence as a Neuromuscular Blocking Agent in Mid-20th Century Pharmacology

Benzoquinonium chloride (chemically designated as 2,5-bis(3-diethylaminopropylamino)benzoquinone dibenzyl chloride), initially coded as WIN 2747, emerged in the early 1950s as a synthetic neuromuscular blocking agent distinct from the naturally occurring alkaloid d-tubocurarine. Its development marked a strategic shift toward engineered quaternary ammonium compounds designed to optimize receptor affinity and kinetic profiles [4] [8]. Structurally, benzoquinonium integrates a 1,4-benzoquinone core flanked by two tertiary amine chains terminated as quaternary benzyl chloride groups, enabling high aqueous solubility and targeted binding to nicotinic acetylcholine receptors at the neuromuscular junction [7].

Pharmacological evaluations established its competitive antagonism at post-synaptic nicotinic receptors, preventing acetylcholine-induced depolarization in skeletal muscle. Unlike depolarizing agents (e.g., decamethonium), benzoquinonium produced flaccid paralysis without fasciculations, aligning it mechanistically with the curare-like (nondepolarizing) class [4] [10]. Its intermediate duration of action (30–60 minutes) positioned it between ultrashort agents like succinylcholine and long-acting pancuronium, offering clinical versatility for procedures requiring sustained relaxation [8].

Table 1: Structural and Functional Attributes of Early Neuromuscular Blocking Agents

CompoundChemical ClassMechanismOnset (min)Duration (min)
BenzoquinoniumSynthetic bis-quaternaryNondepolarizing antagonist2–330–60
d-TubocurarineNatural isoquinoline alkaloidNondepolarizing antagonist4–680–120
DecamethoniumDepolarizing agentPersistent depolarization1–215–30

Role in Advancing Ganglionic Synapse Research: Key Milestones

Benzoquinonium’s significance extends beyond the neuromuscular junction to its pivotal role in elucidating autonomic ganglion physiology. Studies in the mid-1950s revealed its dual affinity for both neuromuscular (NM) and nicotinic ganglionic (NN) receptors, though with markedly different potencies. In feline models, benzoquinonium blocked neuromuscular transmission at doses 5–10 times lower than those required for ganglionic inhibition, establishing a critical selectivity window for dissecting synaptic pharmacology [4] [8].

A landmark 1958 investigation demonstrated its unique anti-anticholinesterase effect in cats: unlike other nondepolarizing agents, paralysis induced by benzoquinonium could not be reversed by edrophonium, neostigmine, or tetraethyl pyrophosphate. This contrasted sharply with its behavior in avian species (e.g., hens), where anticholinesterases remained effective antagonists [4]. This species-specific paradox challenged prevailing models of cholinesterase function and implied that:

  • Benzoquinonium might allosterically stabilize receptor conformations resistant to acetylcholine accumulation [4].
  • Neuromuscular junctions exhibit fundamental interspecies variations in receptor architecture or signaling crosstalk [5].

These findings catalyzed research into receptor heterogeneity and spurred the development of subtype-selective antagonists. Benzoquinonium thus served as a molecular probe to differentiate nicotinic receptor populations in motor endplates versus autonomic ganglia [2] [8].

Comparative Analysis With Contemporary Neuromuscular Blockers: Scientific Paradigm Shifts

Benzoquinonium’s clinical adoption was tempered by its complex interaction profile and the advent of safer alternatives. Comparative studies highlighted three transformative insights:

Receptor Kinetic Specificity

While tubocurarine and gallamine exhibited uniform nondepolarizing blockade, benzoquinonium displayed atypical reversibility patterns. In mammals, its paralysis was resistant to acetylcholinesterase inhibitors but remained responsive to endogenous acetylcholine surges during tetanic nerve stimulation. This suggested a non-competitive or allosteric component beyond classical receptor occupancy [4] [5].

Structural Optimization Trends

The pharmacophore of benzoquinonium—a rigid benzoquinone spacer—contrasted with the flexible steroidal scaffolds of agents like pancuronium (introduced 1966). Steroidal blockers offered superior predictability and lacked benzoquinonium’s ganglionic side effects, aligning with emerging principles of targeted receptor sterics [8] [10].

Monitoring and Reversal Challenges

Benzoquinonium underscored the necessity for quantitative neuromuscular monitoring. Its variable recovery complicated clinical assessment of residual blockade, accelerating adoption of train-of-four (TOF) stimulation. Research confirmed that TOF ratios <0.9 correlated with functional impairment, establishing a gold standard later applied universally [10].

Table 2: Evolution of Neuromuscular Blocking Agents: Mechanisms and Monitoring Implications

Agent (Introduction Era)Metabolism/EliminationGanglionic EffectTOF Monitoring Utility
Benzoquinonium (1950s)Hepatic/RenalModerate blockadeEssential (unpredictable reversal)
Succinylcholine (1951)Plasma cholinesteraseNegligibleLimited (ultrashort duration)
Pancuronium (1960s)Renal (80%)VagolyticRecommended
Rocuronium (1990s)BiliaryMinimalMandatory (reversal available)

Benzoquinonium’s decline after the 1960s mirrored a broader pharmacologic shift: from multifunctional ligands to subtype-specific agents with optimized pharmacokinetics. Its legacy persists in structure-activity principles guiding modern neuromuscular blocker design, emphasizing receptor subtype discrimination and metabolic stability [8] [10].

Properties

CAS Number

9068-42-2

Product Name

Benzoquinonium

IUPAC Name

benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium

Molecular Formula

C34H50N4O2+2

Molecular Weight

546.8 g/mol

InChI

InChI=1S/C34H48N4O2/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3/p+2

InChI Key

YERABYSOHUZTPQ-UHFFFAOYSA-P

Canonical SMILES

CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.